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Introduction

Isosorbide mononitrate is an organic nitrate primarily used for the prophylactic treatment of

angina pectoris, a condition caused by coronary artery disease.[1][2] It acts as a vasodilator by

releasing nitric oxide (NO), which relaxes vascular smooth muscle, leading to a reduction in

cardiac preload and afterload.[3][4][5] This vasodilation decreases the heart's oxygen demand

and improves blood flow to the myocardium.[1][4] The elimination half-life of isosorbide
mononitrate is approximately 4-5 hours, necessitating frequent administration of immediate-

release formulations (2-3 times daily) to maintain therapeutic plasma concentrations.[6][7] Such

a dosing regimen can lead to poor patient compliance and the development of nitrate

tolerance.[6]

Sustained-release (SR) oral delivery systems are designed to release the drug over an

extended period, maintaining effective plasma concentrations and improving patient

compliance by reducing dosing frequency.[7] For isosorbide mononitrate, SR formulations

can provide therapeutic coverage for 12 to 24 hours with a once-daily dosing schedule.[8][9]

This application note provides an overview of the development, characterization, and

evaluation of sustained-release formulations of isosorbide mononitrate for research

purposes.

Formulation Development

The primary goal in developing SR formulations of isosorbide mononitrate is to control the

drug release rate from the dosage form. Common approaches include matrix systems and
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osmotic pump technology.

Matrix Tablets: This is one of the most common and cost-effective methods for producing SR

formulations.[7] In this system, the drug is uniformly dispersed within a polymer matrix. The

release of the drug is controlled by diffusion through the polymer network and/or erosion of

the matrix. Hydrophilic polymers such as Hydroxypropyl Methylcellulose (HPMC) are

frequently used as they form a gel layer upon contact with aqueous fluids, which controls

drug release.[7] Other polymers used include Eudragit NE30D and Ethylcellulose.[7] The

tablets are typically prepared by wet granulation or direct compression methods.[7][10]

Osmotic Pump Tablets: This technology utilizes osmotic pressure as the driving force for

controlled drug delivery.[6][11] The core tablet contains the drug, an osmotic agent (like

sodium chloride), and other excipients.[6] This core is then coated with a semi-permeable

membrane that has a small, precisely drilled orifice.[12] When the tablet comes into contact

with gastrointestinal fluids, water enters the core through the membrane, dissolving the drug

and the osmotic agent, which then creates a high osmotic pressure that pumps the drug

solution out through the orifice at a controlled rate.[12] The drug release from these systems

is generally independent of the pH and hydrodynamics of the gastrointestinal tract.[6][11]

Characterization of SR Formulations

Before and after compression, the formulation materials and the final tablets are evaluated for

various physicochemical properties to ensure quality and consistency.

Pre-compression Parameters: The granulated powder blend is evaluated for properties like

angle of repose, bulk density, tapped density, compressibility index, and Hausner's ratio to

ensure good flowability and compressibility.[6][11]

Post-compression Parameters: The prepared tablets are characterized for weight variation,

thickness, hardness, friability, and drug content (assay).[6][7][11] These tests ensure the

uniformity and mechanical integrity of the tablets.

Data Presentation
Table 1: Example Formulation Compositions for Isosorbide Mononitrate SR Tablets
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Ingredient Function
Formulation 1
(Matrix)

Formulation 2
(Osmotic)

Isosorbide

Mononitrate

Active Pharmaceutical

Ingredient
60 mg 60 mg

HPMC K4M
Release-retarding

polymer
100 mg -

Eudragit NE30D
Release-retarding

polymer
20 mg -

Ethylcellulose
Release-retarding

polymer
20 mg -

Lactose Diluent q.s. to 300 mg 150 mg

Sodium Chloride Osmotic agent - 50 mg

PVP Binder/Pore former 15 mg 10 mg

Magnesium Stearate Lubricant 3 mg 3 mg

Silicon Dioxide Glidant 3 mg -

Cellulose Acetate
Semi-permeable

membrane
- Coating

PEG 4000
Plasticizer/Pore

former
- Coating

Note: The quantities are for illustrative purposes and would require optimization based on

experimental results.

Table 2: Comparative In-Vitro Dissolution Profile
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Time (hours) Marketed SR Tablet (%)
Optimized Formulation F5
(%)

0.5 6.82 7.2

1 15.3 14.8

2 26.4 24.6

4 45.2 43.8

6 63.7 61.5

8 78.9 76.4

12 92.1 90.3

24 98.5 97.8

Data adapted from a study on osmotic pump tablets, showing a comparison with a marketed

product.[6]

Table 3: Pharmacokinetic Parameters of Isosorbide Mononitrate SR Formulations in Healthy

Volunteers (Fasting State)

Formulation Cmax (ng/mL) Tmax (hours)
AUC0-t
(ng·h/mL)

t1/2 (hours)

Test SR Tablet

(40 mg)
487.54 ± 69.17 3.75 8701.4 ~5-6

Reference SR

Tablet (40 mg)
529.76 ± 84.64 4.00 8476.0 ~5-6

Extended-

Release (60 mg)
557 ~3 - 6.2

Extended-

Release (120

mg)

1151 ~3 - 6.2

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.thepharmajournal.com/archives/2012/vol1issue3/PartA/4.pdf
https://www.benchchem.com/product/b1672618?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672618?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data compiled from multiple pharmacokinetic studies.[13][14][15][16]

Experimental Protocols
Protocol 1: Preparation of Isosorbide Mononitrate SR Matrix Tablets by Wet Granulation

Weighing and Blending: Accurately weigh isosorbide mononitrate, release-retarding

polymers (e.g., HPMC), and diluents (e.g., lactose).[7] Mix the ingredients in a planetary

mixer for 15 minutes to ensure uniform distribution.

Granulation: Prepare a binder solution by dissolving a binder (e.g., PVP) in a suitable solvent

like isopropyl alcohol.[6] Add the binder solution slowly to the powder blend while mixing to

form a coherent wet mass.

Wet Screening: Pass the wet mass through a #12 or #16 mesh screen to produce granules.

Drying: Dry the wet granules in a tray dryer or a fluid bed dryer at 40-50°C until the moisture

content is within the desired range (typically <2%).

Dry Screening: Pass the dried granules through a #20 mesh screen to break any aggregates

and ensure size uniformity.

Lubrication: Add the lubricant (e.g., magnesium stearate) and glidant (e.g., silicon dioxide) to

the dried granules and blend for 5 minutes.[6]

Compression: Compress the final blend into tablets using a rotary tablet press with

appropriate tooling.

Protocol 2: In-Vitro Dissolution Testing of Isosorbide Mononitrate SR Tablets

Apparatus: USP Type II (Paddle) apparatus.[17]

Dissolution Medium: 900 mL of a specified medium. Commonly used media include 0.1N

HCl (first 2 hours) followed by phosphate buffer pH 6.8, or single pH media like phosphate

buffer pH 6.8 for the entire duration.[6][7][11]

Temperature: Maintain the medium at 37 ± 0.5°C.
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Paddle Speed: 50 or 75 RPM.[17]

Procedure: a. Place one tablet in each dissolution vessel. b. Withdraw aliquots (e.g., 5 mL)

at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours).[11] c. Replace the

withdrawn volume with fresh, pre-warmed dissolution medium. d. Filter the samples through

a 0.45 µm filter.

Analysis: Analyze the samples for isosorbide mononitrate concentration using a validated

analytical method, such as UV-Visible Spectrophotometry (at ~220 nm) or HPLC.[18][19]

Data Analysis: Calculate the cumulative percentage of drug released at each time point.

Analyze the release data using kinetic models (e.g., zero-order, first-order, Higuchi,

Korsmeyer-Peppas) to determine the mechanism of drug release.[7][17]

Protocol 3: In-Vivo Pharmacokinetic Study in Healthy Volunteers

Study Design: A randomized, open-label, two-period, single-dose crossover design is

commonly used for bioequivalence studies.[14][20] The study should be conducted under

both fasting and fed conditions.[14]

Subjects: Enroll a sufficient number of healthy adult volunteers after obtaining informed

consent.

Procedure: a. After an overnight fast, subjects receive a single oral dose of either the test or

reference SR tablet with a specified volume of water. b. Collect serial blood samples (e.g., at

0, 1, 2, 3, 4, 5, 6, 8, 12, 16, 24, and 36 hours) post-dose.[14] c. A washout period of at least 5

days should be maintained between the two study periods.[14] d. In the second period,

subjects who received the test formulation will receive the reference, and vice-versa.

Sample Analysis: Separate plasma from the blood samples and store frozen until analysis.

Determine the plasma concentrations of isosorbide mononitrate using a validated

bioanalytical method, typically LC-MS/MS.[17][21]

Pharmacokinetic Analysis: Use non-compartmental methods to determine pharmacokinetic

parameters including Cmax (maximum plasma concentration), Tmax (time to reach Cmax),

AUC0-t (area under the plasma concentration-time curve from time 0 to the last measurable

concentration), and AUC0-∞ (AUC extrapolated to infinity).[14][20]
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Statistical Analysis: Perform statistical analysis on the log-transformed Cmax and AUC data

to determine if the 90% confidence intervals for the ratio of the test to reference product fall

within the bioequivalence acceptance range of 80-125%.[14][21]
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Caption: Signaling pathway of Isosorbide Mononitrate.
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Caption: Experimental workflow for SR tablet development.
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Drug Release Mechanisms from Hydrophilic Matrix
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Caption: Drug release mechanisms from a matrix tablet.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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